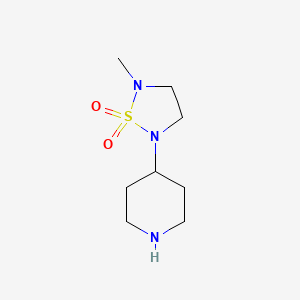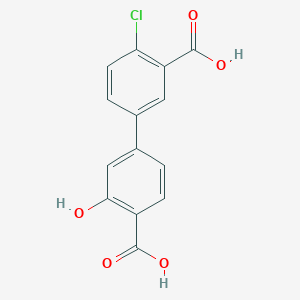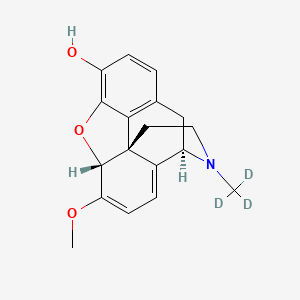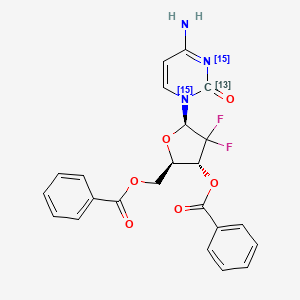
2'-Deoxy-3',5'-di-O-benzoyl-2',2'-difluorocytidine-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is a stable isotope-labeled compound. It is a derivative of cytidine, where the hydrogen atoms at the 2’ position are replaced by fluorine atoms, and the 3’ and 5’ hydroxyl groups are protected by benzoyl groups. This compound is often used in scientific research due to its unique properties and applications, particularly in the field of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 typically involves the following steps:
Starting Material: The synthesis begins with 2-deoxy-2,2-difluoro-D-ribofuranose.
Protection: The hydroxyl groups at the 3’ and 5’ positions are protected using benzoyl chloride in the presence of a base such as pyridine.
Nucleoside Formation: The protected sugar is then reacted with a silylated cytosine derivative to form the nucleoside.
Deprotection: The final step involves the removal of the silyl protecting groups to yield the desired compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The product is purified using techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The benzoyl protecting groups can be removed under acidic or basic conditions
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for deprotection
Major Products
The major products formed from these reactions include the deprotected nucleoside and various substituted derivatives .
Scientific Research Applications
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 has several scientific research applications:
Cancer Research: It is used as an intermediate in the synthesis of gemcitabine, a well-known anticancer drug
Metabolic Studies: The stable isotope labeling allows for the tracking of metabolic pathways in vivo.
NMR Studies: It is used in nuclear magnetic resonance (NMR) studies to investigate molecular structures and interactions.
Mechanism of Action
The mechanism of action of 2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This compound targets rapidly dividing cells, making it effective in cancer treatment. The fluorine atoms enhance its stability and resistance to enzymatic degradation .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: A closely related compound used as an anticancer drug.
2’-Deoxy-2’,2’-difluorocytidine: Another derivative of cytidine with similar properties
Uniqueness
2’-Deoxy-3’,5’-di-O-benzoyl-2’,2’-difluorocytidine-13C,15N2 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic and NMR studies. The benzoyl protection also provides additional stability during synthesis and handling .
Properties
Molecular Formula |
C23H19F2N3O6 |
|---|---|
Molecular Weight |
474.4 g/mol |
IUPAC Name |
[(2R,3R,5R)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18-,21-/m1/s1/i22+1,27+1,28+1 |
InChI Key |
ZPUUYUUQQGBHBU-PQKBPNRGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)[15N]3C=CC(=[15N][13C]3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
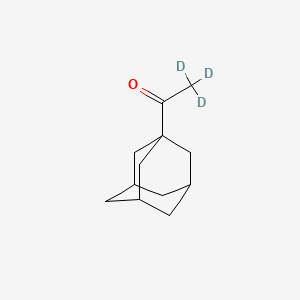
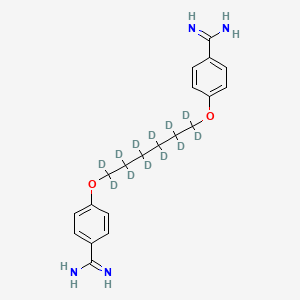
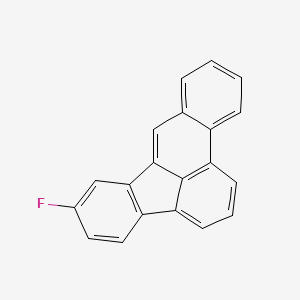
![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
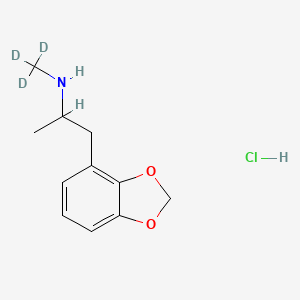
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)

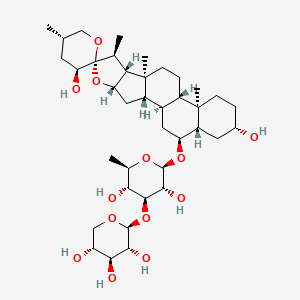
![Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-](/img/structure/B15294619.png)
